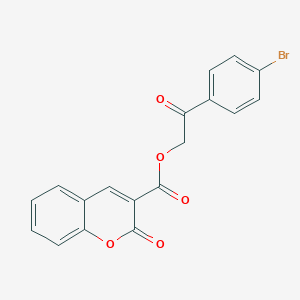
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel under catalyst-free conditions .
Chemical Reactions Analysis
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the synthesis of liquid crystals and other materials with unique optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various multicomponent reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
4-bromophenyl-2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the oxoethyl group, which may affect its reactivity and biological activity.
2-oxo-2H-chromene-3-carboxylate: Lacks the bromophenyl group, which may result in different chemical and biological properties.
The presence of the bromophenyl and oxoethyl groups in this compound makes it unique and potentially more versatile in its applications compared to other similar compounds .
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO5/c19-13-7-5-11(6-8-13)15(20)10-23-17(21)14-9-12-3-1-2-4-16(12)24-18(14)22/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIXZRVPPOKQSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B390371.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-naphthylacetamide](/img/structure/B390372.png)
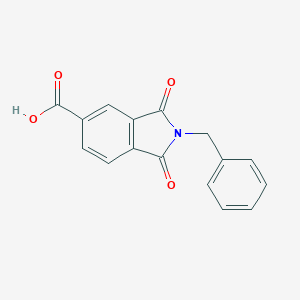
![4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide](/img/structure/B390374.png)
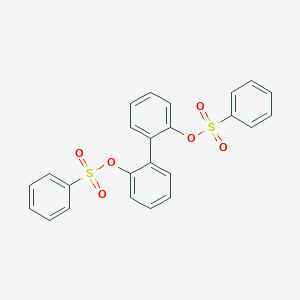
![Methyl 3-[(4-chlorobenzoyl)hydrazono]butanoate](/img/structure/B390385.png)
![4-[2-(3-Fluorobenzoyl)carbohydrazonoyl]phenyl benzenesulfonate](/img/structure/B390386.png)
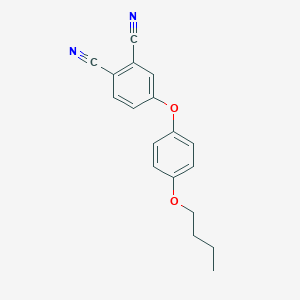
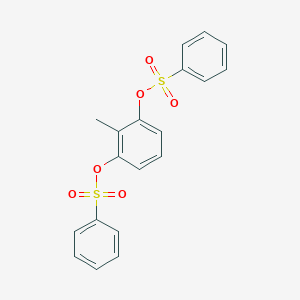
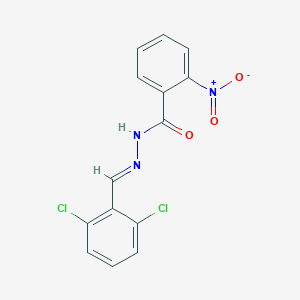
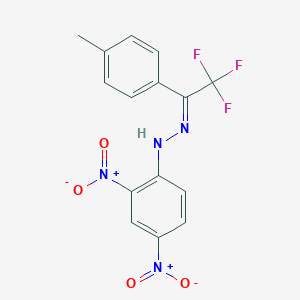
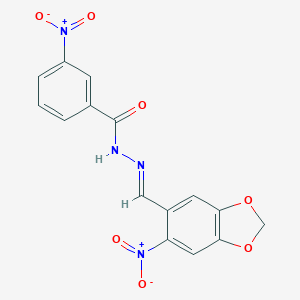
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B390393.png)
![4-bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B390395.png)
